Chemical structure and properties of 2-(chloromethyl)benzofuran
Chemical structure and properties of 2-(chloromethyl)benzofuran
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Properties of 2-(Chloromethyl)benzofuran
Executive Summary 2-(Chloromethyl)benzofuran (CAS: 36754-60-6) is a critical bicyclic heterocyclic intermediate used primarily in medicinal chemistry as a pharmacophore building block. Characterized by a reactive benzylic chloride moiety attached to the C2 position of a benzofuran ring, it serves as a "hard" electrophile in nucleophilic substitution reactions. This guide details its physicochemical properties, validated synthetic protocols, and its strategic utility in drug development.
Important Clarification on CAS Registry Numbers
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Correct CAS: 36754-60-6 corresponds to 2-(chloromethyl)benzofuran.[1][2][3][4]
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Incorrect CAS: 16805-10-0 (often erroneously indexed in some databases) corresponds to Mearnsetin, a flavonoid derivative. Researchers must use CAS 36754-60-6 to source the correct reagent.
Part 1: Chemical Identity & Physicochemical Properties
The molecule consists of a benzene ring fused to a furan ring, with a chloromethyl group at the 2-position. The furan oxygen donates electron density into the ring system, making the C2-position stable, while the exocyclic methylene chloride is highly reactive toward nucleophiles.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 2-(Chloromethyl)-1-benzofuran | |
| Molecular Formula | C₉H₇ClO | |
| Molecular Weight | 166.60 g/mol | |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/storage |
| Boiling Point | ~110–115 °C at 1.5 mmHg | High-boiling at atm; distill under vacuum |
| Density | ~1.21 g/cm³ (Predicted) | Heavier than water |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene | Hydrolyzes slowly in water |
| Stability | Moisture sensitive; Acid sensitive | Store under inert gas at 2–8°C |
Part 2: Synthetic Pathways
The synthesis of 2-(chloromethyl)benzofuran is most efficiently achieved via the chlorination of benzofuran-2-ylmethanol. The alcohol precursor can be synthesized de novo from salicylaldehyde if not commercially available.
Method A: Chlorination of Benzofuran-2-ylmethanol (Standard Laboratory Protocol)
This method is preferred for its high yield and operational simplicity.
Reaction Scheme: Benzofuran-2-ylmethanol + SOCl₂ → 2-(Chloromethyl)benzofuran + SO₂ + HCl
Protocol:
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Setup: Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
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Dissolution: Dissolve 1.0 eq (e.g., 10 g) of benzofuran-2-ylmethanol in anhydrous dichloromethane (DCM) or chloroform (10 volumes). Add a catalytic amount of DMF (0.1 mL) or Pyridine (1.0 eq) to scavenge HCl if acid-sensitive functional groups are present.
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Addition: Cool the solution to 0°C. Add thionyl chloride (1.2 eq) dropwise over 30 minutes. The reaction is exothermic.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol (lower R_f).
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Workup: Quench carefully with saturated aqueous NaHCO₃ at 0°C. Extract the aqueous layer with DCM (2x). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Purification: Concentrate under reduced pressure. The residue is typically pure enough for subsequent steps. If necessary, purify via rapid filtration through a silica plug (eluting with Hexane/DCM) or vacuum distillation (caution: thermal instability).
Method B: De Novo Synthesis from Salicylaldehyde
Used when the alcohol precursor is unavailable.
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Alkylation: Salicylaldehyde + Ethyl chloroacetate (+ K₂CO₃/DMF) → Ethyl benzofuran-2-carboxylate.
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Reduction: Ethyl benzofuran-2-carboxylate + LiAlH₄ (in THF) → Benzofuran-2-ylmethanol.
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Chlorination: Proceed as in Method A.
Part 3: Reactivity Profile & Mechanism
The chloromethyl group at the C2 position acts as a potent alkylating agent. The benzofuran ring acts as an electron-donating group, stabilizing the transition state for S_N2 reactions, and potentially supporting S_N1 pathways under polar conditions due to resonance stabilization of the resulting carbocation.
Key Reactivity Modes:
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N-Alkylation: Reacts with secondary amines to form tertiary amines (common in CNS drug design).
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S-Alkylation: Reacts with thiols/thiolates to form thioethers.
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C-Alkylation: Reacts with stabilized carbanions (e.g., malonates) or Grignard reagents.
Figure 1: Reactivity & Synthesis Map
Caption: Synthetic flow from salicylaldehyde to 2-(chloromethyl)benzofuran and its divergent transformation into bioactive scaffolds.
Part 4: Applications in Medicinal Chemistry
2-(Chloromethyl)benzofuran is a "linker" reagent. It is rarely the final drug but is essential for installing the benzofuran moiety, which is a privileged scaffold in medicinal chemistry known to interact with various biological targets (GPCRs, Kinases).
1. Serotonergic Modulators (CNS Agents): The benzofuran-2-ylmethyl motif is a bioisostere for the indole-3-ethyl group found in serotonin.
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Application: Displacement of the chloride with piperazines or substituted amines yields ligands with high affinity for 5-HT receptors.
2. Enzyme Inhibitors:
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Mechanism:[5][6] The lipophilic benzofuran ring fits into hydrophobic pockets of enzymes (e.g., CYP450, 5-Lipoxygenase). The chloromethyl group allows for the covalent attachment of polar "warheads" or chelating groups.
3. Anti-Arrhythmic Precursors: While Amiodarone is a 3-substituted benzofuran, the 2-alkylbenzofuran scaffold is explored in next-generation anti-arrhythmics to reduce thyroid toxicity by eliminating the iodine atoms found in Amiodarone.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification:
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
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Sensitization: Potential skin sensitizer.
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Lachrymator: The compound releases HCl upon hydrolysis and is structurally similar to benzyl chloride, a potent lachrymator.
Handling Protocol:
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Engineering Controls: Always handle inside a functioning chemical fume hood.
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PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
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Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. Neutralize the area with a dilute sodium bicarbonate solution.
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Storage: Store in a tightly sealed container under nitrogen at 2–8°C. Moisture will degrade the compound to the alcohol and release HCl gas.
References
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PrepChem. "Synthesis of 2-(Chloromethyl)benzofuran." PrepChem.com. Accessed March 1, 2026. Link
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ChemScene. "2-(Chloromethyl)benzofuran Product Data (CAS 36754-60-6)." ChemScene.com. Accessed March 1, 2026. Link
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PubChem. "Benzofuran (Parent Compound Data)." National Library of Medicine. Accessed March 1, 2026. Link
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Sigma-Aldrich. "2-(Aminomethyl)benzofuran (Derivative Data)." SigmaAldrich.com. Accessed March 1, 2026. Link
